tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the tert-butyl ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a tert-butyl ester, and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H22Cl2N4O2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)21-6-5-11(9-21)20(4)8-10-7-18-13(17)19-12(10)16/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
JXXYLJFNQSATDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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